molecular formula C11H14O B13069837 (3-Phenylcyclobutyl)methanol CAS No. 69584-48-1

(3-Phenylcyclobutyl)methanol

Cat. No.: B13069837
CAS No.: 69584-48-1
M. Wt: 162.23 g/mol
InChI Key: UDBCHONGSGQBQN-UHFFFAOYSA-N
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Description

(3-Phenylcyclobutyl)methanol is a cyclobutane-derived alcohol featuring a phenyl substituent at the 3-position of the cyclobutane ring and a hydroxymethyl group. The cyclobutane ring introduces significant steric strain, which influences its reactivity and stability . This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural framework, which may serve as a building block for complex molecules .

Properties

CAS No.

69584-48-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(3-phenylcyclobutyl)methanol

InChI

InChI=1S/C11H14O/c12-8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2

InChI Key

UDBCHONGSGQBQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted cyclobutyl halides with methanol in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (3-Phenylcyclobutyl)ketone or (3-Phenylcyclobutyl)aldehyde.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(3-Phenylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylcyclobutyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The phenyl group in this compound provides resonance stabilization, unlike the electron-withdrawing Cl in (3-Chlorocyclobutyl)methanol . Methoxy and fluorine substituents alter electronic density, affecting reactivity in nucleophilic or electrophilic reactions .
  • Steric Strain : The cyclobutane ring’s inherent strain is modulated by substituents. Bulky groups like phenyl may exacerbate strain, whereas methoxy groups could partially alleviate it .

Physical Properties

  • Solubility : The phenyl group likely reduces water solubility compared to smaller substituents (e.g., Cl or F) due to increased hydrophobicity .
  • Boiling/Melting Points: Aromaticity may elevate melting points relative to aliphatic analogs (e.g., (3-Chlorocyclobutyl)methanol) due to stronger intermolecular interactions .

Biological Activity

(3-Phenylcyclobutyl)methanol is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group. This structure allows for various interactions with biological systems, particularly through hydrogen bonding and π-π interactions due to the aromatic phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and metabolic pathways. Additionally, the phenyl group enhances the compound's ability to engage in π-π stacking interactions, which may modulate receptor binding affinities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential as a potent antioxidant, which may help in reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
  • Enzyme Interaction : Its role in enzyme modulation is critical for understanding its metabolic pathways and therapeutic potential.

Case Studies

  • Antioxidant Activity :
    A study evaluated the antioxidant capacity of this compound using various assays, including DPPH scavenging activity. The results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant potential .
  • Anti-inflammatory Mechanisms :
    In vitro studies assessed the anti-inflammatory effects of this compound on TNF-stimulated endothelial cells. The compound reduced the expression of adhesion molecules VCAM-1 and ICAM-1, suggesting its efficacy in modulating inflammatory responses .
  • Enzyme Inhibition :
    Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some key similarities and differences:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(3-Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanolContains aminomethyl and hydroxymethyl groupsPotential neuroprotective effectsEnhanced binding affinity due to dual functional groups
CyclobutylamineSimple cyclobutane derivativeAntidepressant propertiesLacks hydroxymethyl functionality
Phenylcyclobutane derivativesSimilar core structureVaries widely based on substituentsDiverse substituents lead to varied activities

Future Directions

The ongoing research into this compound suggests numerous avenues for future exploration:

  • Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent in treating oxidative stress-related diseases and inflammatory conditions.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets will enhance our understanding of its pharmacological profile.
  • Synthesis of Derivatives : Developing derivatives with modified structures may improve efficacy or reduce side effects, providing new leads for drug development.

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